9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20014218
InChI: InChI=1S/C18H17NO4/c1-11-12(2)18(20)23-17-14(11)5-6-16-15(17)9-19(10-22-16)8-13-4-3-7-21-13/h3-7H,8-10H2,1-2H3
SMILES:
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC20014218

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name 9-(furan-2-ylmethyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C18H17NO4/c1-11-12(2)18(20)23-17-14(11)5-6-16-15(17)9-19(10-22-16)8-13-4-3-7-21-13/h3-7H,8-10H2,1-2H3
Standard InChI Key NPTQMCDIHUUWRD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)C

Introduction

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e]oxazin derivatives. This compound features a unique chromeno framework with a furylmethyl substituent and two methyl groups, contributing to its distinctive chemical properties and potential biological activities. It is part of a broader class of heterocyclic compounds known for their diverse biological activities and medicinal applications.

Synthesis Methods

The synthesis of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step organic reactions. These reactions require careful optimization of conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

Synthesis Steps

  • Initial Preparation: The synthesis often begins with the preparation of key intermediates, such as furan derivatives and chromeno frameworks.

  • Condensation Reactions: The intermediates are then combined through condensation reactions to form the chromeno[8,7-e]oxazin core.

  • Functional Group Modification: Additional steps may involve modifying the functional groups to introduce the furylmethyl and methyl substituents.

Biological Activities and Potential Applications

Research indicates that compounds within the chromeno[8,7-e]oxazin class exhibit diverse biological activities, making them candidates for medicinal applications. The interaction of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one with biological targets such as enzymes and receptors is crucial for understanding its mechanism of action.

Potential Biological Activities

  • Pharmacological Potential: The compound's unique structure suggests potential pharmacological activities, although further studies are needed to elucidate its precise mechanisms.

  • Medicinal Applications: Its structural diversity and potential biological activities make it a candidate for various medicinal applications.

Comparison with Related Compounds

Several compounds share structural similarities with 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one, including:

  • 6-Chloro Derivative: Introduces a chloro substituent, enhancing reactivity and biological activity.

  • 9-(2,4-Dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]13oxazin-2-one: Features a dimethylphenyl group instead of a furylmethyl group, potentially leading to different biological activities.

Comparison Table

Compound NameKey FeaturesUnique Aspects
9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-oneFurylmethyl group, two methyl groupsPotential pharmacological activities
6-Chloro derivativeChloro substituentEnhanced reactivity and biological activity
9-(2,4-Dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-oneDimethylphenyl groupDifferent biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator